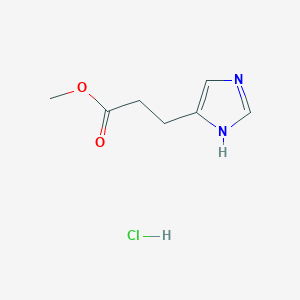
Lead cyanurate
描述
Lead cyanurate is a chemical compound with the molecular formula
C6N6O6Pb3
. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by its crystalline structure and is often studied for its reactivity and stability under different conditions.准备方法
Synthetic Routes and Reaction Conditions: Lead cyanurate can be synthesized through the reaction of lead oxide (PbO) with cyanuric acid. The typical reaction involves mixing an aqueous solution of cyanuric acid with lead oxide, followed by heating to facilitate the reaction. The resulting product is this compound, which can be isolated by filtration and drying .
Industrial Production Methods: In industrial settings, the production of this compound may involve more controlled conditions to ensure purity and yield. This includes precise temperature control, use of high-purity reactants, and advanced filtration techniques to remove impurities. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters to optimize the production process.
化学反应分析
Types of Reactions: Lead cyanurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: The compound can be reduced using strong reducing agents, resulting in the formation of lead metal and other reduced species.
Substitution: this compound can participate in substitution reactions where the cyanurate group is replaced by other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while reduction can produce elemental lead.
科学研究应用
Lead cyanurate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Investigated for its potential use in medical imaging and as a component in certain diagnostic assays.
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
作用机制
Lead cyanurate can be compared with other similar compounds, such as:
Lead acetate: Known for its use in analytical chemistry and as a reagent in organic synthesis.
Lead nitrate: Commonly used in the production of other lead compounds and in various industrial applications.
Lead carbonate: Utilized in the manufacture of lead-based pigments and as a stabilizer in plastics.
Uniqueness: this compound is unique due to its specific structural properties and reactivity. Unlike other lead compounds, it forms a stable crystalline structure with cyanuric acid, which imparts distinct chemical and physical characteristics.
相似化合物的比较
- Lead acetate
- Lead nitrate
- Lead carbonate
- Lead oxide
属性
IUPAC Name |
lead(2+);1,3,5-triazine-2,4,6-triolate;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H3N3O3.3H2O.3Pb/c2*7-1-4-2(8)6-3(9)5-1;;;;;;/h2*(H3,4,5,6,7,8,9);3*1H2;;;/q;;;;;3*+2/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLKIANDZYQWKF-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)[O-])[O-])[O-].C1(=NC(=NC(=N1)[O-])[O-])[O-].O.O.O.[Pb+2].[Pb+2].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O9Pb3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319403 | |
| Record name | Lead cyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
9.3e+02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53846-29-0 | |
| Record name | Lead cyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














